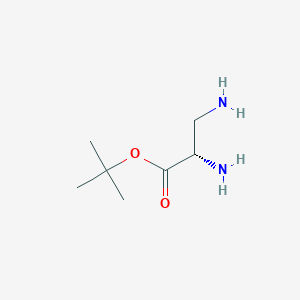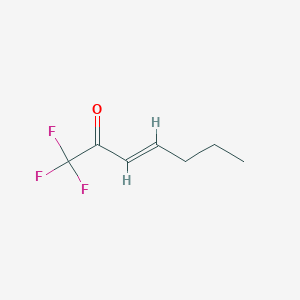
POLYSTYRENE-B-POLY(ETHYLENE-RAN-BUTYLENE )-B-POLYSTYRENE-G-MALEIC ANHYDRIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
POLYSTYRENE-B-POLY(ETHYLENE-RAN-BUTYLENE)-B-POLYSTYRENE-G-MALEIC ANHYDRIDE is a triblock copolymer that combines the properties of polystyrene and poly(ethylene-ran-butylene) with maleic anhydride grafts. This compound is known for its excellent mechanical, chemical, and thermal stability, making it a versatile material in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of POLYSTYRENE-B-POLY(ETHYLENE-RAN-BUTYLENE)-B-POLYSTYRENE-G-MALEIC ANHYDRIDE typically involves a solution casting methodology. The nanocomposite films are then investigated for their morphology using techniques such as FTIR, XRD, and SEM .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of varying clay proportions to achieve the desired mechanical and thermal properties. The homogeneous dispersion of platelets into the matrix is crucial for improving material properties, and this is achieved through enhanced forces of adhesion .
Chemical Reactions Analysis
Types of Reactions
POLYSTYRENE-B-POLY(ETHYLENE-RAN-BUTYLENE)-B-POLYSTYRENE-G-MALEIC ANHYDRIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. The maleic anhydride moieties in the compound allow for covalent reticulation and functionalization .
Common Reagents and Conditions
Common reagents used in these reactions include bisamine linkers, which lead to the formation of amide and imide bonds . The reaction conditions often involve controlled molecular weight and stoichiometric ratios to achieve the desired mechanical properties .
Major Products Formed
The major products formed from these reactions include covalently crosslinked membranes with enhanced mechanical properties and specific adsorption abilities .
Scientific Research Applications
POLYSTYRENE-B-POLY(ETHYLENE-RAN-BUTYLENE)-B-POLYSTYRENE-G-MALEIC ANHYDRIDE has a wide range of scientific research applications:
Chemistry: Used in the synthesis of nanocomposites with improved thermal and mechanical resilience.
Biology: Employed in the development of biocompatible conductive polymers for biomedical applications.
Medicine: Utilized in the creation of functional elastomeric membranes for environmental remediation.
Mechanism of Action
The mechanism of action of POLYSTYRENE-B-POLY(ETHYLENE-RAN-BUTYLENE)-B-POLYSTYRENE-G-MALEIC ANHYDRIDE involves the phase-segregated nature of the material, which allows for functionalization and enhanced mechanical properties . The maleic anhydride moieties enable covalent bonding with various linkers, leading to the formation of robust and functional materials .
Comparison with Similar Compounds
Similar Compounds
Polystyrene-block-poly(ethylene-ran-butylene)-block-polystyrene (SEBS): Known for its thermoplastic elastomer properties.
Polystyrene-block-polybutadiene-block-polystyrene: Another triblock copolymer with different mechanical properties.
Polystyrene-block-polyisoprene-block-polystyrene: Similar in structure but with distinct elastomeric properties.
Uniqueness
POLYSTYRENE-B-POLY(ETHYLENE-RAN-BUTYLENE)-B-POLYSTYRENE-G-MALEIC ANHYDRIDE stands out due to its grafted maleic anhydride moieties, which provide additional functionalization points and enhance its mechanical and thermal properties . This makes it a highly versatile material for various advanced applications.
Properties
CAS No. |
124578-11-6 |
|---|---|
Molecular Formula |
C9H10BrNO2 |
Molecular Weight |
0 |
Origin of Product |
United States |
Q1: What is the significance of grafting maleic anhydride onto SEBS, and how does it influence the material's properties and potential applications?
A1: Grafting maleic anhydride (MA) onto the SEBS backbone introduces reactive functional groups along the polymer chain []. This modification significantly enhances the material's polarity and reactivity. Consequently, SEBS-g-MA exhibits improved compatibility with inorganic fillers, as highlighted in the research paper focusing on inorganic composite materials []. This enhanced compatibility is crucial for developing composite materials with superior mechanical properties and thermal stability, broadening its application in various fields.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




